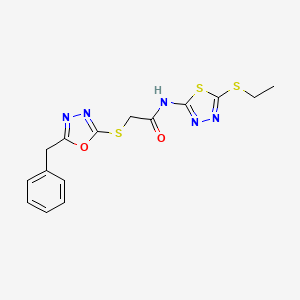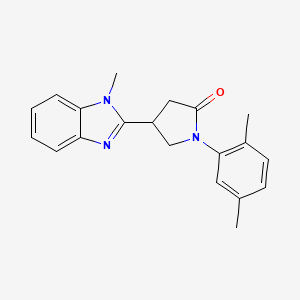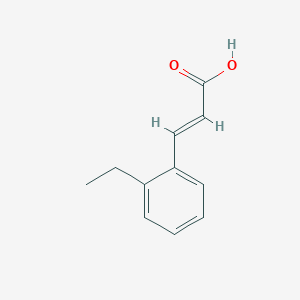
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings, for example, might participate in various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
Fadda et al. (2017) outlined the synthesis of various heterocycles, including derivatives incorporating a thiadiazole moiety, assessing their insecticidal properties against the cotton leafworm. This research emphasizes the compound's role in developing new insecticidal agents Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Antimicrobial and Antifungal Activities
Devi, Shahnaz, and Prasad (2022) synthesized a series of compounds derived from 2-mercaptobenzimidazole, including structures related to the query compound, and tested them for antibacterial and antifungal activities. These compounds showed significant activity against a range of microorganisms, demonstrating their potential as antimicrobial and antifungal agents Devi, Shahnaz, & Prasad, 2022.
Anticancer Screening
Abu-Melha (2021) conducted a study on the synthesis of imidazothiadiazole analogs, including their molecular modeling and anticancer screening, highlighting the compound's relevance in searching for new anticancer agents Abu-Melha, 2021.
Antibacterial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of oxadiazol and thiadiazol as potential antibacterial agents. Their research focuses on the compound's utility in addressing bacterial infections through novel antibacterial compounds Ramalingam, Ramesh, & Sreenivasulu, 2019.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is human alkaline phosphatase (ALP) . ALP is an enzyme that plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization.
Mode of Action
The compound interacts with ALP in a non-competitive mode of binding . This means that the compound binds to a site on the enzyme that is different from the active site, altering the enzyme’s shape and reducing its activity.
Result of Action
The primary result of the compound’s action is the inhibition of ALP activity . This can lead to a decrease in the production of inorganic phosphate ions, potentially affecting various cellular processes. The compound also binds with the grooves of DNA, revealing significant strength of the compound-DNA complex .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s binding affinity with ALP. Additionally, the presence of other molecules that can bind to ALP may influence the compound’s efficacy. The compound was found to be non-toxic at the concentration used for the enzyme assay .
Propiedades
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c1-2-23-15-20-18-13(25-15)16-11(21)9-24-14-19-17-12(22-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMBFSNBOMHNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2835965.png)
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)
![N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2835970.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)
![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)